molecular formula C17H16N8O5 B14481685 N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid CAS No. 64801-57-6

N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid

Cat. No.: B14481685
CAS No.: 64801-57-6
M. Wt: 412.4 g/mol
InChI Key: ZUZRPPSGNCLKHY-VIFPVBQESA-N
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Description

N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid is a complex organic compound that belongs to the class of pteridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid typically involves multiple steps, starting from the basic building blocks of pteridine and pyridine derivatives. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products

Scientific Research Applications

N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting key enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid is unique due to its specific structure, which allows it to interact with multiple targets within the folate metabolism pathway. This multi-targeted approach enhances its efficacy and reduces the likelihood of resistance development compared to other similar compounds.

Properties

CAS No.

64801-57-6

Molecular Formula

C17H16N8O5

Molecular Weight

412.4 g/mol

IUPAC Name

(2S)-2-[[6-(2,4-diaminopteridin-6-yl)pyridine-3-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C17H16N8O5/c18-13-12-14(25-17(19)24-13)21-6-10(22-12)8-2-1-7(5-20-8)15(28)23-9(16(29)30)3-4-11(26)27/h1-2,5-6,9H,3-4H2,(H,23,28)(H,26,27)(H,29,30)(H4,18,19,21,24,25)/t9-/m0/s1

InChI Key

ZUZRPPSGNCLKHY-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=NC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=NC=C1C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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